(E)-3-[5-chloro-2-(dimethylamino)-1-(4-methylphenyl)imidazol-4-yl]-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide
Description
Properties
IUPAC Name |
(E)-3-[5-chloro-2-(dimethylamino)-1-(4-methylphenyl)imidazol-4-yl]-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClN5O3/c1-17-6-9-20(10-7-17)32-24(27)21(30-26(32)31(2)3)15-19(16-28)25(33)29-13-12-18-8-11-22(34-4)23(14-18)35-5/h6-11,14-15H,12-13H2,1-5H3,(H,29,33)/b19-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCUQIQXGSFCFL-XDJHFCHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=C2N(C)C)C=C(C#N)C(=O)NCCC3=CC(=C(C=C3)OC)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=C(N=C2N(C)C)/C=C(\C#N)/C(=O)NCCC3=CC(=C(C=C3)OC)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-[5-chloro-2-(dimethylamino)-1-(4-methylphenyl)imidazol-4-yl]-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 391.83 g/mol. The structure features an imidazole ring, a cyano group, and a dimethylamino moiety, which are critical for its biological activity.
The compound primarily acts as an inhibitor of specific kinases involved in cell signaling pathways. Research indicates that it may inhibit the MEK1/2 kinases, which play a crucial role in the MAPK signaling pathway, commonly activated in various cancers. By inhibiting these kinases, the compound can potentially suppress tumor growth and induce apoptosis in cancer cells.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. In vitro assays demonstrated that it effectively inhibited the proliferation of various cancer cell lines, including acute biphenotypic leukemia MV4-11 and acute monocytic leukemia MOLM13 cells. The half-maximal inhibitory concentration (IC50) values were reported to be approximately 0.3 µM and 1.2 µM , respectively .
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. It has shown efficacy against both Gram-positive and Gram-negative bacteria as well as fungi. Minimum inhibitory concentration (MIC) values indicate moderate to good activity against strains such as Staphylococcus aureus and Escherichia coli, with MIC values ranging from 4.69 to 22.9 µM for bacterial strains .
Case Studies
- In Vitro Studies : A study conducted on MV4-11 cells showed that treatment with the compound led to significant downregulation of phospho-ERK1/2 levels, confirming its role as a MEK inhibitor .
- Xenograft Models : In vivo studies using nude mouse xenograft models demonstrated dose-dependent growth inhibition of tumors derived from BRAF mutant lines when treated with the compound at doses as low as 10 mg/kg .
Data Summary
| Biological Activity | Cell Lines/Strains | IC50/MIC Values |
|---|---|---|
| Anticancer | MV4-11 | 0.3 µM |
| MOLM13 | 1.2 µM | |
| Antimicrobial | S. aureus | 5.64–77.38 µM |
| E. coli | 8.33–23.15 µM |
Comparison with Similar Compounds
Imidazole vs. Tetrazole Derivatives
The tetrazole-containing compound 1-[[1-[[N-(2-Chlorotrityl)]-1H-tetrazol-5-yl]phenyl-2-yl]methyl]imidazole-4-propanoic acid () shares a heterocyclic core but replaces the imidazole with a tetrazole ring. Key differences:
- Acidity : Tetrazoles (pKa ~4.9) are significantly more acidic than imidazoles (pKa ~14.5), affecting solubility and ionization under physiological conditions.
- Synthetic yield : The tetrazole derivative was synthesized in 93% yield using a chlorotrityl-protection strategy, suggesting efficient methodology for heterocyclic systems .
Substituent Effects on Imidazole Derivatives
Compounds such as (E)-Ethyl 3-(1-trityl-1H-imidazol-4-yl)acrylate () and (E)-Ethyl 5-(1-trityl-1H-imidazol-4-yl)pent-2-enoate highlight the role of bulky trityl groups.
Functional Group Variations
Ester vs. Amide Linkages
The ester-containing derivatives in exhibit lower hydrolytic stability compared to the target compound’s amide linkage. Amides resist enzymatic cleavage, enhancing bioavailability.
Cyano Group vs. Halogen/Diazenyl Substituents
The diazenyl- and fluorophenyl-substituted imidazole in contrasts with the target’s chloro and cyano groups:
Protection Strategies
Yield and Scalability
- The tetrazole derivative () achieved 93% yield, while the target compound’s complexity may require multi-step optimization.
Data Table: Comparative Analysis of Structural Analogues
Research Implications
- Synthetic challenges : Adapting ’s palladium-catalyzed coupling could streamline propenamide formation but may require optimization for sterically hindered intermediates.
Q & A
Q. What statistical models are suitable for optimizing reaction conditions?
- Answer : Design of Experiments (DoE), such as Central Composite Design, optimizes variables (temperature, catalyst loading). highlights flow-chemistry optimization using DoE to maximize yield and minimize byproducts .
Q. How are conflicting crystallographic data resolved when multiple polymorphs exist?
- Answer : Differential Scanning Calorimetry (DSC) and PXRD distinguish polymorphs. Rietveld refinement of powder data or single-crystal analysis determines dominant forms. uses elemental analysis and PXRD to confirm crystallinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
